

Preparation of Smac mimetic libraries using tripeptide scaffolds

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Compound of Interest

Compound Name: *Boc-N(Me)Ala-Chg-Pro-OH*

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Application Note: High-Throughput Synthesis and Screening of Smac Mimetic Libraries Utilizing Constrained Tripeptide Scaffolds

Abstract

This application note details a robust protocol for the design, solid-phase synthesis, and biological validation of Smac mimetic libraries based on constrained tripeptide scaffolds. While the endogenous Smac protein utilizes a tetrapeptide (AVPI) binding motif, recent medicinal chemistry campaigns have demonstrated that rigidified tripeptide cores (mimicking the Ala-Val-Pro sequence) coupled with hydrophobic C-terminal caps can achieve nanomolar affinity for XIAP and cIAP1/2. This guide provides a self-validating workflow for researchers to generate focused libraries of these high-value apoptotic inducers.

Introduction & Design Principles

The Biological Target: Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP and cIAP1/2, arrest cell death by inhibiting Caspases-3, -7, and -9.^[1] The mitochondrial protein Smac/DIABLO antagonizes IAPs via its N-terminal AVPI (Ala-Val-Pro-Ile) motif. This interaction releases caspases, triggering apoptosis.

The Tripeptide Scaffold Strategy: Full tetrapeptides often suffer from poor metabolic stability and low cell permeability. The "Tripeptide Scaffold" approach retains the critical Ala-Val-Pro (AVP) binding elements but replaces the flexible Proline and Isoleucine with a constrained bicyclic scaffold or a substituted proline mimetic. This rigidification reduces the entropic cost of binding and improves proteolytic resistance.

Key Design Elements:

- P1 (N-terminus): Must be an unsubstituted Alanine (or N-methyl Alanine). The free amine is non-negotiable for the salt bridge with Glu314 of XIAP.
- P2 (Valine): Hydrophobic bulk is required. Often replaced with tert-leucine or cyclohexylglycine.
- P3 (Proline/Scaffold): The core scaffold. We utilize 4-substituted prolines or azabicyclooctane rings to lock the bioactive turn conformation.
- C-Terminal Cap: Replaces the P4 Isoleucine. A hydrophobic amide (e.g., diphenylmethylamine) mimics the Ile side chain interactions.

Workflow Visualization

The following diagram outlines the integrated workflow from scaffold selection to hit validation.



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Figure 1: Integrated workflow for Smac mimetic library generation, moving from rational scaffold design to solid-phase synthesis (SPPS) and fluorescence polarization (FP) screening.

Protocol 1: Solid-Phase Synthesis (SPPS) of the Library

Objective: Synthesize a library of Smac mimetics on Rink Amide resin using Fmoc chemistry.

Scale: 0.1 mmol (adaptable for 96-well parallel synthesis).

Materials

- Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
- Fmoc-Amino Acids: Fmoc-N-Me-Ala-OH, Fmoc-Tle-OH (tert-leucine), Fmoc-Pro-derivatives (scaffolds).
- Coupling Reagents: HATU (for difficult couplings), HBTU (standard), DIEA (Base).
- Solvents: DMF (peptide grade), DCM, Piperidine.

Step-by-Step Methodology

1. Resin Preparation & Swelling^{[2][3]}

- Weigh 200 mg of Rink Amide resin into a fritted reaction vessel.
- Add 5 mL DMF and swell for 30 minutes. Drain.

2. Fmoc Deprotection (The Cycle)

- Add 20% Piperidine in DMF (v/v) to the resin.^[3]
- Agitate for 5 minutes. Drain.
- Repeat with fresh 20% Piperidine for 15 minutes.
- Wash: DMF (3x), DCM (3x), DMF (3x).
- Checkpoint: Perform a Kaiser test.^[2] A blue bead indicates a free amine (ready for coupling).

3. Coupling the C-Terminal Cap (P4 Mimetic)

- Note: Since we are using Rink Amide resin, the "tail" is often introduced as the first "residue" or via post-cleavage modification. For this protocol, we assume the scaffold is anchored via the P3 residue or a linker.
- Alternative Strategy: If the C-terminal hydrophobic group is an amine (e.g., diphenylmethanamine), use 2-Chlorotrityl Chloride resin. Load the amine first, or couple the

P3 amino acid to the amine in solution before loading onto resin.

- Recommended: Use Rink Amide to generate a primary amide, then functionalize, OR use a pre-synthesized Fmoc-Pro-NH-R building block loaded onto an acid-labile linker.

4. Coupling the Tripeptide Core (P3 -> P2 -> P1)

- Step A (P3 - Scaffold): Dissolve Fmoc-Pro-mimetic (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin.^[2]^[3] Shake for 2 hours.
- Step B (P2 - Valine/Tle): Deprotect Fmoc.^[3] Dissolve Fmoc-Tle-OH (4 eq), HATU (3.9 eq), DIEA (8 eq). Note: HATU is preferred here due to the steric bulk of tert-leucine.
- Step C (P1 - N-Me-Ala): Deprotect Fmoc. Dissolve Fmoc-N-Me-Ala-OH (4 eq), HATU (3.9 eq), DIEA (8 eq).
 - Critical: Coupling to N-methylated residues is difficult. Double couple (repeat the step) to ensure completion.

5. Final Cleavage & Side-Chain Deprotection

- Wash resin with DCM (5x) and dry under nitrogen.
- Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
- Add 5 mL cocktail to resin. Shake for 2 hours at room temperature.
- Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.

Protocol 2: Library Diversification Strategy

To create a meaningful SAR (Structure-Activity Relationship) profile, vary the following positions in a parallel synthesis format (e.g., 96-well filter plate):

Position	Role	Recommended Variations
P1 (N-term)	IAP Anchor	N-Me-Ala (Standard), Ala (Control), Ser (Polarity check).
P2	Hydrophobic Fit	Val, tert-Leu, Cyclohexylglycine (Chg), Phe.
P3 (Scaffold)	Turn Inducer	Proline, 4-phenyl-Pro, 4-phenoxy-Pro, Azabicyclooctane.
Linker/Cap	P4 Mimetic	Diphenylmethanamide, Naphthylamide, substituted Benzamides.

Protocol 3: Fluorescence Polarization (FP) Screening

Objective: Determine the binding affinity () of the library compounds against the XIAP BIR3 domain.

Materials

- Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide.
- Protein: Recombinant human XIAP BIR3 domain (GST-tagged or His-tagged).
- Tracer: 5-FAM-AVPI-NH₂ (Fluorescein-labeled Smac peptide).
must be determined beforehand (typically ~20-60 nM).
- Plate: Black 384-well non-binding surface plates (Corning).

Methodology

1. Tracer/Protein Master Mix

- Determine the
of the Tracer/Protein pair.
- Prepare a master mix containing:
 - XIAP BIR3 protein at
concentration (typically equal to the
, e.g., 40 nM).
 - Tracer at
concentration (typically 2–5 nM).

2. Library Preparation

- Dissolve library compounds in DMSO (10 mM stock).
- Perform serial dilutions (e.g., 10-point dose-response) in Assay Buffer. Final DMSO concentration should be <2%.

3. Assay Setup

- Add 10 μ L of diluted library compound to the well.
- Add 10 μ L of Master Mix (Protein + Tracer).
- Controls:
 - High Polarization (100% Bound): Protein + Tracer + DMSO (no inhibitor).
 - Low Polarization (0% Bound): Tracer + DMSO (no protein).

4. Incubation & Measurement

- Incubate in the dark at room temperature for 30–60 minutes to reach equilibrium.
- Read on a multimode plate reader (e.g., BMG PHERAstar or Tecan Infinite).

- Excitation: 485 nm | Emission: 535 nm.

Data Analysis

Calculate the IC50 using a sigmoidal dose-response equation. Convert IC50 to

using the Nikolovska-Coleska equation (adapted for FP):

Where

is the IC50,

is tracer concentration,

is protein concentration, and

is the dissociation constant of the tracer.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield of P1 (N-Me-Ala)	Steric hindrance during coupling.[4]	Use HATU or PyAOP instead of HBTU. Double couple for 2 hours each.
Racemization of Cys/His	Base-catalyzed proton abstraction.	Use Collidine or TMP as the base instead of DIEA for sensitive residues.
High Background in FP	Protein aggregation or tracer sticking.	Add 0.01% Triton X-100 to the assay buffer. Use non-binding plates.
Incomplete Cleavage	Scavenger exhaustion.	Increase TIS concentration or add EDT (Ethanedithiol) if the sequence contains Trp/Met.

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